molecular formula C32H25P B14885330 Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane

Diphenyl(2'-(1-phenylvinyl)-[1,1'-biphenyl]-2-yl)phosphane

Cat. No.: B14885330
M. Wt: 440.5 g/mol
InChI Key: QJKIHBUISGCDFQ-UHFFFAOYSA-N
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Description

Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane is an organophosphorus compound that features a phosphane group attached to a complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the formation of a C–P bond. One common method is the reaction of organometallic compounds with halophosphines. For example, the reaction of a Grignard reagent with a chlorophosphine can yield the desired phosphane compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalytic methods and continuous flow processes are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(2’-(1-phenylvinyl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its complex aromatic structure, which provides enhanced stability and reactivity compared to simpler phosphane compounds. Its ability to form stable complexes with transition metals makes it particularly valuable in catalysis and material science .

Properties

Molecular Formula

C32H25P

Molecular Weight

440.5 g/mol

IUPAC Name

diphenyl-[2-[2-(1-phenylethenyl)phenyl]phenyl]phosphane

InChI

InChI=1S/C32H25P/c1-25(26-15-5-2-6-16-26)29-21-11-12-22-30(29)31-23-13-14-24-32(31)33(27-17-7-3-8-18-27)28-19-9-4-10-20-28/h2-24H,1H2

InChI Key

QJKIHBUISGCDFQ-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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